molecular formula C14H28N2O3 B6261788 tert-butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate CAS No. 1695493-35-6

tert-butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate

Cat. No.: B6261788
CAS No.: 1695493-35-6
M. Wt: 272.4
InChI Key:
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Description

tert-Butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O3. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .

Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the design and synthesis of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate has unique structural features that influence its reactivity and applications. The presence of the diazepane ring imparts distinct chemical properties, making it suitable for specific synthetic and research applications .

Properties

CAS No.

1695493-35-6

Molecular Formula

C14H28N2O3

Molecular Weight

272.4

Purity

85

Origin of Product

United States

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